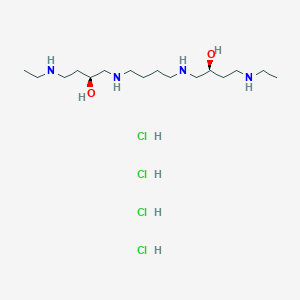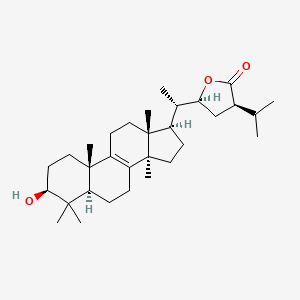
Ivospemin tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ivospemin tetrahydrochloride involves multiple steps, including the reaction of specific polyamine precursors under controlled conditions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate polyamine precursors.
Reaction Conditions: The precursors undergo a series of reactions, including alkylation and hydroxylation, under controlled temperature and pH conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by rigorous purification processes to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Ivospemin tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ivospemin tetrahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyamine analogues and their interactions with other molecules.
Biology: The compound is utilized to investigate the role of polyamines in cellular processes such as DNA replication, gene expression, and protein synthesis.
Mecanismo De Acción
The mechanism of action of ivospemin tetrahydrochloride involves its interaction with polyamine metabolic pathways. The compound exerts its effects by:
Inhibiting Polyamine Biosynthesis: this compound downregulates the enzyme ornithine decarboxylase, which is crucial for polyamine biosynthesis.
Inducing Polyamine Catabolism: It induces the enzyme spermidine/spermine-N1-acetyltransferase, leading to increased polyamine catabolism.
Molecular Targets: The compound targets polyamine metabolic enzymes and pathways, disrupting the balance of polyamines in cancer cells and inhibiting their proliferation.
Comparación Con Compuestos Similares
Ivospemin tetrahydrochloride is unique among polyamine analogues due to its specific structure and mechanism of action. Similar compounds include:
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another natural polyamine with roles in cellular growth and proliferation.
N1,N12-Diethylspermine: A synthetic polyamine analogue with similar properties but different efficacy and toxicity profiles.
This compound stands out due to its enhanced ability to inhibit polyamine biosynthesis and induce catabolism, making it a potent candidate for cancer therapy .
Propiedades
| 259657-09-5 | |
Fórmula molecular |
C16H42Cl4N4O2 |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m0..../s1 |
Clave InChI |
SCDBHUCANIJZED-VNMXSFETSA-N |
SMILES isomérico |
CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O.Cl.Cl.Cl.Cl |
SMILES canónico |
CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)


